9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid

Catalog No.
S6897646
CAS No.
2866353-38-8
M.F
C10H12F5NO2
M. Wt
273.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, ...

CAS Number

2866353-38-8

Product Name

9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid

IUPAC Name

9,9-difluoro-7-azadispiro[3.0.35.14]nonane;2,2,2-trifluoroacetic acid

Molecular Formula

C10H12F5NO2

Molecular Weight

273.20 g/mol

InChI

InChI=1S/C8H11F2N.C2HF3O2/c9-8(10)6(2-1-3-6)7(8)4-11-5-7;3-2(4,5)1(6)7/h11H,1-5H2;(H,6,7)

InChI Key

PIXKKLQBFTUMQO-UHFFFAOYSA-N

SMILES

C1CC2(C1)C3(C2(F)F)CNC3.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC2(C1)C3(C2(F)F)CNC3.C(=O)(C(F)(F)F)O

9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid is a complex organic compound characterized by its unique structural arrangement and the presence of multiple fluorine atoms. This compound features a dispiro structure, which consists of two spiro centers connected by a nitrogen atom, contributing to its distinctive three-dimensional conformation. The trifluoroacetic acid moiety adds to its chemical reactivity and solubility properties, making it a subject of interest in various chemical and biological studies.

The chemical behavior of 9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane can be influenced by the presence of fluorine atoms, which typically enhance electrophilicity and alter nucleophilic attack patterns. Common reactions include:

  • Nucleophilic Substitution: The trifluoroacetic acid moiety can participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
  • Fluorination: The compound can undergo further fluorination reactions, which may modify its biological activity.
  • Acid-Base Reactions: The trifluoroacetic acid component can act as a weak acid, participating in proton transfer reactions.

The synthesis of 9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane can be achieved through several methods:

  • Cyclization Reactions: Utilizing precursors that allow for the formation of the spirocyclic structure via cyclization.
  • Fluorination Techniques: Employing fluorinating agents to introduce fluorine atoms at specific positions during the synthesis.
  • Trifluoroacetic Acid Derivatives: Incorporating trifluoroacetic acid through acylation or other derivatization methods to enhance solubility and reactivity.

These methods often involve multi-step synthetic pathways requiring careful control of reaction conditions to achieve high yields and purity.

The unique properties of 9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane make it suitable for various applications:

  • Pharmaceutical Development: Potential use as a lead compound in drug discovery due to its unique structural features.
  • Material Science: Investigated for use in developing advanced materials with specific mechanical or chemical properties.
  • Chemical Research: Serves as an intermediate in organic synthesis or as a reagent in

Several compounds share structural similarities with 9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane:

Compound NameStructure TypeNotable Features
2,2-Difluoro-7-azaspiro[3.5]nonaneAza-spiro compoundExhibits similar spirocyclic features
3,3-Difluoro-9-azabicyclo[3.3.1]nonaneBicyclic structureContains two fluorine atoms
Dispiro[3.0.3^{5}.1^{4}]nonanamineDispiro compoundLacks fluorine but shares core structure

These compounds provide insights into the unique characteristics of 9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane and highlight its potential uniqueness in terms of reactivity and biological applications.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

273.07881944 g/mol

Monoisotopic Mass

273.07881944 g/mol

Heavy Atom Count

18

Dates

Last modified: 04-15-2024

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